

# In-Depth Technical Guide: (1-Bromoethyl)cyclopentane (CAS Number 931-02-2)

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## Compound of Interest

Compound Name: (1-Bromoethyl)cyclopentane

Cat. No.: B2888785

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Bromoethyl)cyclopentane**, a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis and as a building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and includes a thorough analysis of its spectroscopic characterization.

## Chemical and Physical Properties

**(1-Bromoethyl)cyclopentane** is a secondary alkyl halide with the chemical formula  $C_7H_{13}Br$ . [1] Its structure consists of a cyclopentane ring attached to an ethyl group, with a bromine atom substituted on the alpha-carbon of the ethyl side chain. The presence of the bromine atom makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of **(1-Bromoethyl)cyclopentane**

Property	Value
CAS Number	931-02-2
Molecular Formula	C <sub>7</sub> H <sub>13</sub> Br
Molecular Weight	177.08 g/mol [1]
IUPAC Name	1-(1-Bromoethyl)cyclopentane
SMILES	CC(Br)C1CCCC1
InChI Key	AVDASXICTKXEII-UHFFFAOYSA-N
Boiling Point	49-50 °C at 7.5 Torr
Density	1.2628 g/cm <sup>3</sup>
Physical Form	Liquid
Solubility	Information not readily available, but expected to be soluble in organic solvents.

## Synthesis of (1-Bromoethyl)cyclopentane

The primary method for the synthesis of **(1-Bromoethyl)cyclopentane** is the free-radical bromination of ethylcyclopentane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or a radical initiator.

## Experimental Protocol: Free-Radical Bromination of Ethylcyclopentane

Materials:

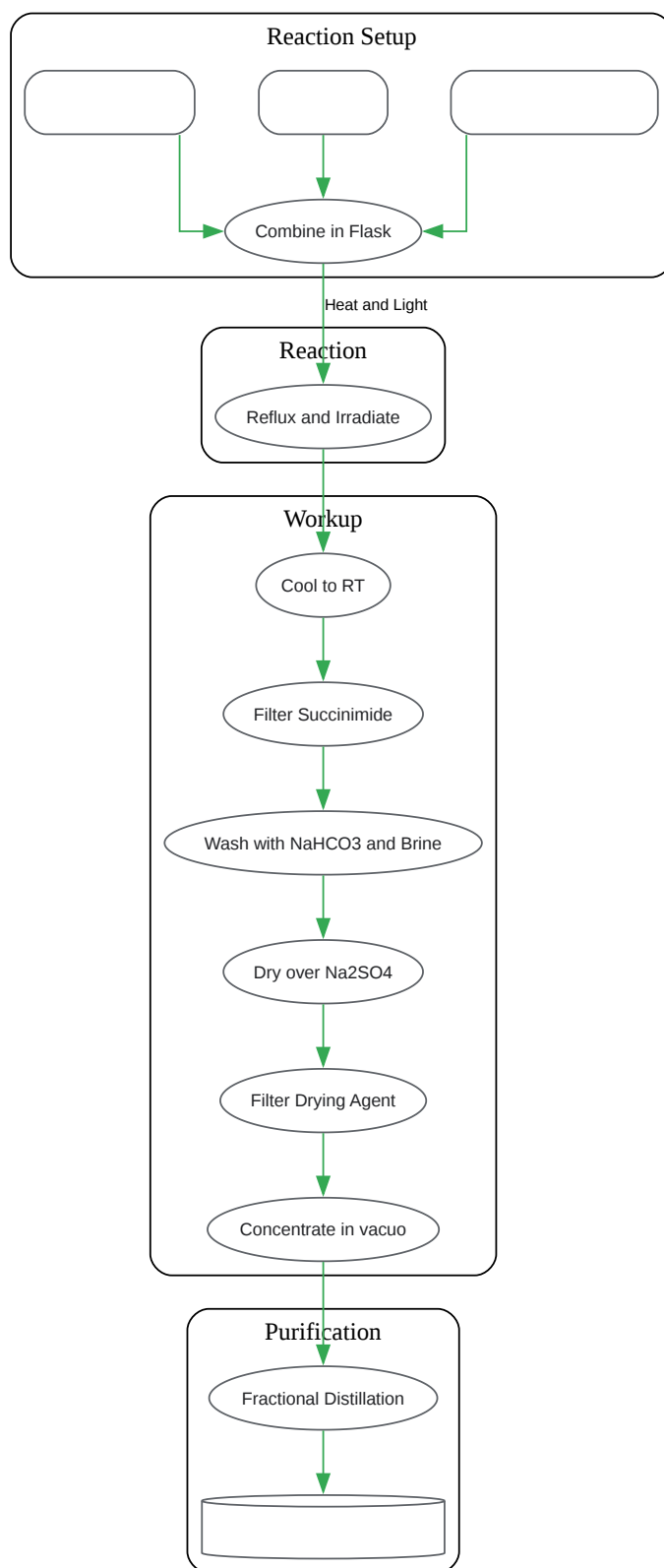
- Ethylcyclopentane
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable inert solvent
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a sunlamp), combine ethylcyclopentane and a solution of N-Bromosuccinimide in carbon tetrachloride.
- Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
- Heat the reaction mixture to reflux and irradiate with the light source to initiate the reaction. The reaction progress can be monitored by the disappearance of the solid NBS, which is converted to succinimide (which will float on top of the  $\text{CCl}_4$ ).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **(1-Bromoethyl)cyclopentane**.

## Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **(1-Bromoethyl)cyclopentane**.

## Spectroscopic Characterization

The structure of **(1-Bromoethyl)cyclopentane** can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **(1-Bromoethyl)cyclopentane**

Technique	Expected Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>~4.0-4.5 ppm (q, 1H): Methine proton (-CHBr-).</li><li>~1.5-2.0 ppm (m, 9H): Cyclopentane protons.</li><li>~1.8 ppm (d, 3H): Methyl protons (-CH<sub>3</sub>).</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>~50-60 ppm: Carbon attached to bromine (-CBr).</li><li>~25-40 ppm: Cyclopentane carbons.</li><li>~20-25 ppm: Methyl carbon (-CH<sub>3</sub>).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>2850-3000 cm<sup>-1</sup>: C-H stretching of alkanes.</li><li>1350-1480 cm<sup>-1</sup>: C-H bending of alkanes.</li><li>500-700 cm<sup>-1</sup>: C-Br stretching.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>Molecular Ion Peak (M<sup>+</sup>): m/z = 176/178 (due to <sup>79</sup>Br and <sup>81</sup>Br isotopes in ~1:1 ratio).</li><li>Key Fragment: Loss of Br (m/z = 97).</li></ul>

## Chemical Reactivity and Experimental Protocols

As a secondary alkyl halide, **(1-Bromoethyl)cyclopentane** undergoes both nucleophilic substitution (S<sub>N</sub>1 and S<sub>N</sub>2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

### Nucleophilic Substitution Reactions

**(1-Bromoethyl)cyclopentane** can react with a variety of nucleophiles to introduce different functional groups.

Experimental Protocol: S<sub>N</sub>2 Reaction with Sodium Azide

Materials:

- **(1-Bromoethyl)cyclopentane**

- Sodium azide ( $\text{NaN}_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Water

Procedure:

- In a round-bottom flask, dissolve **(1-Bromoethyl)cyclopentane** in DMF.
- Add an excess of sodium azide to the solution.
- Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product, 1-(1-azidoethyl)cyclopentane.
- Purify the product by column chromatography if necessary.

## Elimination Reactions

In the presence of a strong, non-nucleophilic base, **(1-Bromoethyl)cyclopentane** undergoes elimination to form alkenes.

Experimental Protocol: E2 Reaction with Potassium tert-Butoxide

Materials:

- **(1-Bromoethyl)cyclopentane**
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol
- Diethyl ether
- Water

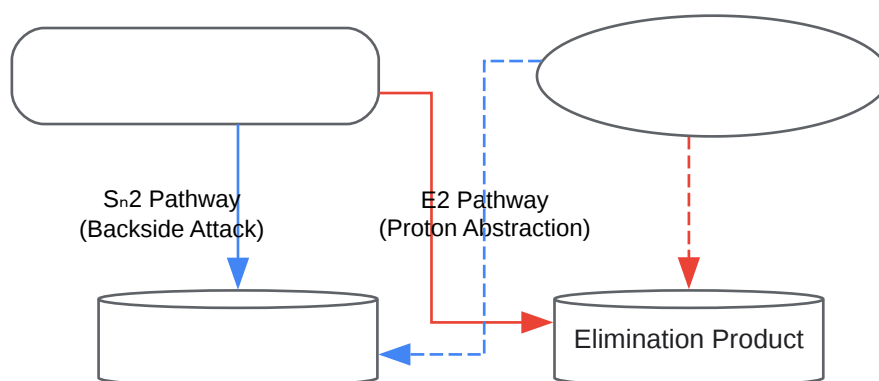
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **(1-Bromoethyl)cyclopentane** in anhydrous tert-butanol.
- Add potassium tert-butoxide to the solution.
- Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC.
- Once the reaction is complete, quench by adding water.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Carefully remove the solvent by distillation to obtain the alkene product(s). The major product is expected to be 1-ethylidenecyclopentane (Zaitsev product).

## Reaction Mechanisms

The reactivity of **(1-Bromoethyl)cyclopentane** is governed by competing substitution and elimination pathways.

## S<sub>N</sub>2 and E2 Competition

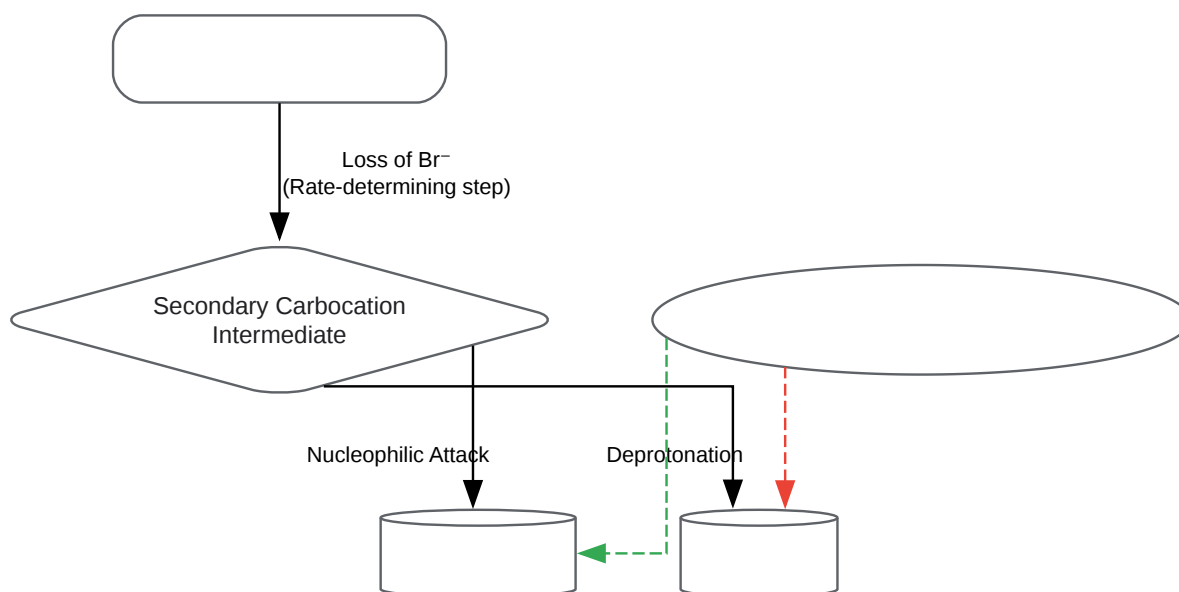


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Caption: Competing  $S_N2$  and  $E2$  pathways for **(1-Bromoethyl)cyclopentane**.

## $S_N1$ and $E1$ Competition

In the presence of a weak nucleophile/base and a polar protic solvent, **(1-Bromoethyl)cyclopentane** can undergo  $S_N1$  and  $E1$  reactions, which proceed through a common carbocation intermediate.[2]



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


Caption: Competing  $S_N1$  and  $E1$  pathways proceeding via a carbocation intermediate.



## Safety and Handling

**(1-Bromoethyl)cyclopentane** is a combustible liquid and is classified as an irritant.<sup>[1]</sup> It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.<sup>[1]</sup>

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
 alt text	GHS02	Combustible liquid
 alt text	GHS07	Causes skin irritation, May cause respiratory irritation
 alt text	GHS05	Causes serious eye damage

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.

## Applications in Research and Drug Development

The cyclopentane ring is a common structural motif in many biologically active molecules. **(1-Bromoethyl)cyclopentane** serves as a valuable building block for introducing this moiety into larger, more complex structures. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in the synthesis of novel drug candidates and other fine chemicals. Researchers can utilize the reactivity of the bromoethyl group to attach the cyclopentane core to other molecules through nucleophilic substitution or to create unsaturated systems via elimination reactions, which can then be further functionalized.

This technical guide provides a foundation for the safe and effective use of **(1-Bromoethyl)cyclopentane** in a research and development setting. For any specific application, it is recommended to consult the primary literature and perform a thorough risk assessment.

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## References

- 1. (1-Bromoethyl)cyclopentane | C7H13Br | CID 18324003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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